

A Technical Guide to 4-Formyl-3-methylbenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Formyl-3-methylbenzonitrile**

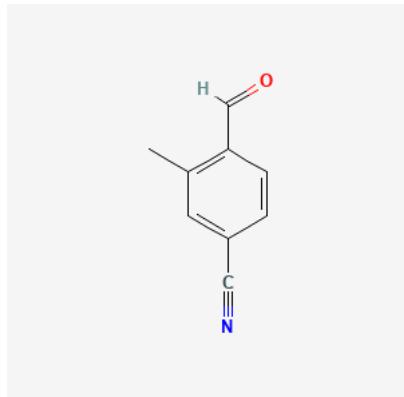
Cat. No.: **B2359208**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **4-Formyl-3-methylbenzonitrile** (CAS No: 27609-91-2), a substituted aromatic nitrile of significant interest in synthetic chemistry. The document details its chemical structure, physicochemical properties, and spectroscopic data. While specific synthesis protocols for this isomer are not widely published, this guide outlines a logical, field-proven synthetic approach based on analogous chemical transformations. The primary documented application of this compound is as a key intermediate in the preparation of aryl methylene rubrolide compounds, which have demonstrated potential as agrochemical herbicides^[1]. Furthermore, as a member of the benzonitrile class, it represents a versatile scaffold with potential applications in medicinal chemistry and materials science, areas where benzonitrile derivatives are frequently employed for their unique electronic and steric properties^[2].

Compound Identification and Structure


The unambiguous identification of a chemical entity is foundational for research and development. **4-Formyl-3-methylbenzonitrile** is a disubstituted benzonitrile featuring a formyl (-CHO) and a methyl (-CH₃) group on the benzene ring.

IUPAC Name: **4-formyl-3-methylbenzonitrile**^{[1][3][4]} CAS Number: 27609-91-2^{[1][4][5][6]}

Molecular Formula: C₉H₇NO^{[1][3][4]} Molecular Weight: 145.16 g/mol ^{[5][7]}

The structural arrangement, with the formyl group para to the nitrile and the methyl group meta, dictates its chemical reactivity and potential for further functionalization.

Chemical Structure:

Canonical SMILES:CC1=C(C=CC(=C1)C#N)C=O[1][3] InChI:InChI=1S/C9H7NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6H,1H3[3][4] InChIKey:GVWRWNKPXVHRPJ-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is critical for its application in synthesis, purification, and characterization.

Physicochemical Data

The following table summarizes the known physical and handling properties of **4-Formyl-3-methylbenzonitrile**.

Property	Value	Source(s)
Physical Form	Solid or Semi-solid	[5]
Purity	≥97%	[5]
Storage Temperature	2-8°C, under inert atmosphere	[5][6]
XLogP (Predicted)	1.5	[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this specific isomer is not readily available in the cited literature. However, predictions and expected characteristic signals can be inferred from its structure.

Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the elemental composition. Predicted collision cross-section (CCS) values provide an additional layer of structural verification.

Adduct	m/z (Predicted)	Predicted CCS (Å ²)
[M+H] ⁺	146.06004	128.5
[M+Na] ⁺	168.04198	140.1
[M-H] ⁻	144.04548	132.6
[M] ⁺	145.05221	124.8

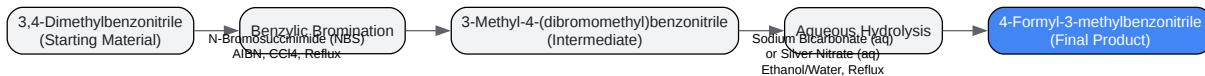
(Data sourced from
PubChemLite predictions)[3]

Infrared (IR) Spectroscopy (Expected):

- C≡N stretch: A strong, sharp absorption band is expected around 2220-2240 cm⁻¹.
- C=O stretch: A strong absorption band characteristic of an aromatic aldehyde is expected around 1690-1710 cm⁻¹.
- C-H stretch (aldehyde): Two weak bands are anticipated near 2850 cm⁻¹ and 2750 cm⁻¹.
- Aromatic C=C stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected):

- ¹H NMR:
 - An aldehyde proton singlet (-CHO) is expected to appear far downfield, typically between δ 9.8-10.5 ppm.


- Aromatic protons would appear as multiplets or doublets in the δ 7.5-8.0 ppm range.
- A methyl proton singlet ($-\text{CH}_3$) would appear upfield, likely around δ 2.3-2.6 ppm.
- ^{13}C NMR:
 - The aldehyde carbon ($-\text{CHO}$) is expected around δ 190-195 ppm.
 - The nitrile carbon ($-\text{C}\equiv\text{N}$) is expected around δ 117-120 ppm.
 - Aromatic carbons would appear in the δ 125-145 ppm range.
 - The methyl carbon ($-\text{CH}_3$) would be found upfield, around δ 15-20 ppm.

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for **4-Formyl-3-methylbenzonitrile** is not detailed in the provided search results, a robust and industrially scalable pathway can be designed based on well-established transformations used for analogous structures, such as 4-formyl-3-methoxybenzonitrile[8][9]. The most logical approach involves the selective benzylic bromination of 3,4-dimethylbenzonitrile followed by hydrolysis.

Proposed Synthetic Workflow

The transformation leverages the relative stability of the benzylic radical at the 4-position, which is para to the electron-withdrawing nitrile group, facilitating selective bromination.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **4-Formyl-3-methylbenzonitrile**.

Experimental Protocol (Exemplary)

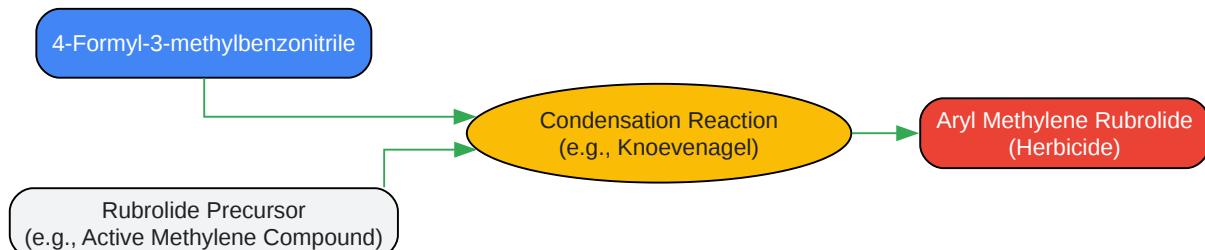
This protocol is a model based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 3-Methyl-4-(dibromomethyl)benzonitrile

- **Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethylbenzonitrile (1.0 eq.).
- **Reagents:** Add N-bromosuccinimide (NBS, 2.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.).
- **Solvent:** Suspend the reagents in a suitable anhydrous solvent, such as carbon tetrachloride (CCl_4) or chlorobenzene.
- **Reaction:** Heat the mixture to reflux. The reaction progress should be monitored by TLC or GC-MS. **Causality:** The use of NBS and a radical initiator is a standard method (Wohl-Ziegler reaction) for selectively brominating the benzylic position of a toluene derivative without affecting the aromatic ring.
- **Workup:** Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude dibrominated intermediate can be purified by crystallization or used directly in the next step.

Step 2: Hydrolysis to **4-Formyl-3-methylbenzonitrile**

- **Setup:** Dissolve the crude 3-methyl-4-(dibromomethyl)benzonitrile intermediate (1.0 eq.) in a solvent mixture such as ethanol and water.
- **Hydrolysis Reagent:** Add an aqueous solution of a mild base like sodium bicarbonate (NaHCO_3 , >2.0 eq.) or silver nitrate (AgNO_3)[8][9]. **Causality:** The hydrolysis of the geminal dibromide proceeds via an unstable diol intermediate which rapidly eliminates water to form the stable aldehyde. Silver nitrate can be used to facilitate the reaction by precipitating silver bromide.


- Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the intermediate is consumed.
- Workup: Cool the reaction mixture. If a base was used, neutralize with dilute acid. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, **4-Formyl-3-methylbenzonitrile**, can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Applications

The utility of **4-Formyl-3-methylbenzonitrile** stems from its two reactive functional groups, which can be addressed with high selectivity.

Primary Application: Agrochemical Synthesis

The principal documented use of this compound is as a precursor for a class of agrochemical herbicides known as aryl methylene rubrolides^[1]. This synthesis leverages the reactivity of the aldehyde group, likely through a condensation reaction.

[Click to download full resolution via product page](#)

Caption: Role as a key building block in herbicide synthesis.

General Reactivity and Potential in Drug Development

- **Aldehyde Group:** The formyl group is a versatile handle for C-C bond formation (e.g., Wittig, Grignard, aldol reactions) and C-N bond formation (reductive amination, imine formation). This allows for the straightforward introduction of diverse side chains.
- **Nitrile Group:** The cyano group is a bioisostere for various functionalities and can act as a hydrogen bond acceptor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions.
- **Medicinal Chemistry Context:** Benzonitrile derivatives are prevalent in drug development and have been investigated as inhibitors of kinases, tubulin polymerization, and viral entry^[2]. The specific substitution pattern of **4-Formyl-3-methylbenzonitrile** makes it an attractive starting point for generating libraries of novel small molecules for screening against various biological targets.

Safety and Handling

Proper safety protocols are mandatory when handling any chemical intermediate.

- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent oxidation of the aldehyde group^{[5][6]}.
- **Hazards:** Specific GHS hazard classifications for **4-Formyl-3-methylbenzonitrile** (CAS 27609-91-2) are not provided in the search results. However, the isomeric compound 3-formyl-4-methylbenzonitrile (CAS 27613-39-4) is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation^[7]. It is prudent to handle **4-Formyl-3-methylbenzonitrile** with similar precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

4-Formyl-3-methylbenzonitrile is a valuable bifunctional aromatic compound. While its primary documented application lies in the synthesis of agrochemicals, its structural motifs—a reactive aldehyde and a stable, electronically versatile nitrile—position it as a useful building block for broader applications in medicinal chemistry and materials science. The synthetic pathway outlined in this guide provides a reliable foundation for its laboratory-scale preparation, enabling further exploration of its chemical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - 4-formyl-3-methylbenzonitrile (C9H7NO) [pubchemlite.lcsb.uni.lu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-Formyl-3-methylbenzonitrile | 27609-91-2 [sigmaaldrich.com]
- 6. 27609-91-2|4-Formyl-3-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 7. 3-Formyl-4-methylbenzonitrile | C9H7NO | CID 45083563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]
- 9. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Formyl-3-methylbenzonitrile: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2359208#4-formyl-3-methylbenzonitrile-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com